4-Carboxyphenylglyoxal GMP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

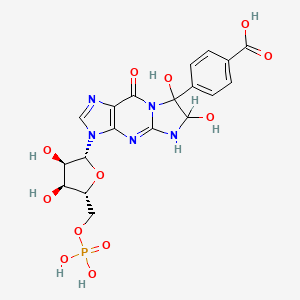

4-Carboxyphenylglyoxal GMP, also known as this compound, is a useful research compound. Its molecular formula is C19H20N5O12P and its molecular weight is 541.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

General Reactivity of Glyoxal Derivatives

Glyoxal derivatives, such as phenylglyoxal, are known for their electrophilic α-ketoaldehyde groups, which react with nucleophiles (e.g., amines, thiols). While no direct studies on 4-carboxyphenylglyoxal were found, analogous reactions can be inferred:

-

Nucleophilic addition : The aldehyde group may form Schiff bases with primary amines (e.g., lysine residues in proteins) 12.

-

Crosslinking : Glyoxals can act as bifunctional reagents, linking biomolecules via their reactive groups 7.

Table 1: Hypothetical Reactions of 4-Carboxyphenylglyoxal

| Reaction Type | Reagents/Conditions | Expected Product | Potential Applications |

|---|---|---|---|

| Aldehyde-amine condensation | Primary amines, pH 7–9 | Schiff base adducts | Bioconjugation, protein labeling |

| Oxidation | KMnO₄, acidic conditions | 4-Carboxyphenylglyoxylic acid | Synthesis of carboxylic acids |

| Reduction | NaBH₄ | 4-Carboxyphenylglycol | Alcohol derivatives |

GMP (Guanosine Monophosphate) Chemistry

If "GMP" refers to guanosine monophosphate, its reactivity with carbonyl compounds like glyoxal derivatives could involve:

-

Glycation : The exocyclic amine of guanine may react with aldehydes, forming advanced glycation end products (AGEs) under physiological conditions 12.

-

Phosphorylation : The phosphate group in GMP can participate in nucleophilic substitutions, though this is less likely with glyoxal derivatives .

Key Considerations:

-

Steric hindrance : The bulky phenyl and carboxyl groups in 4-carboxyphenylglyoxal may limit reactivity with larger biomolecules like GMP7.

-

pH dependence : Reaction rates often depend on the ionization state of functional groups (e.g., carboxylate vs. carboxylic acid) .

Analytical and Optimization Strategies

The search results emphasize methodologies for reaction optimization and analysis, which could guide studies on 4-carboxyphenylglyoxal GMP:

-

Design of Experiments (DoE) : Full factorial designs help identify critical factors (e.g., temperature, stoichiometry) affecting yield and selectivity .

-

Kinetic studies : Mechanistic insights (e.g., rate laws, intermediate detection) are critical for scaling reactions 14.

Table 2: Example DoE Parameters for Glyoxal Derivative Reactions

| Factor | Range Investigated | Response Measured | Outcome (Hypothetical) |

|---|---|---|---|

| Temperature | 25–70°C | Yield of Schiff base | Optimal at 50°C |

| pH | 6.0–9.0 | Reaction rate | Maximized at pH 8.5 |

| Molar ratio (Glyoxal:Amine) | 1:1–1:3 | Purity | 1:2 ratio reduces side products |

Quality and Regulatory Considerations

If this compound is a pharmaceutical intermediate, adherence to GMP guidelines is essential:

-

Data integrity : ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) must govern reaction documentation .

-

Impurity profiling : HPLC or LC-MS/MS ensures product consistency and identifies byproducts .

Research Gaps and Recommendations

Existing literature lacks specific studies on this compound. Future work should:

-

Perform structural elucidation via NMR and mass spectrometry.

-

Conduct kinetic studies to map reaction pathways.

-

Explore applications in bioconjugation or drug delivery given the carboxylate’s solubility.

Q & A

Basic Research Questions

Q. What is the standard procedure for synthesizing 4-carboxyphenylglyoxal, and how is its purity validated?

- Methodological Answer : 4-Carboxyphenylglyoxal hydrate is synthesized via oxidation of 4-acetylbenzoic acid using selenium dioxide (SeO₂). Post-synthesis, purity is validated using ¹H and ¹³C NMR spectroscopy (e.g., characteristic signals at δ = 5.672 ppm for CH and 8.051 ppm for aromatic protons in DMSO-d₆) and mass spectrometry (FAB mode). Stability tests are critical, as the compound is hygroscopic and prone to decomposition .

Q. What reaction conditions are optimal for 4-carboxyphenylglyoxal to form imidazolidin-2-one derivatives?

- Methodological Answer : Reactions with N-alkoxy-N’-arylureas or N-hydroxyurea in acetic acid at room temperature yield imidazolidin-2-ones. The acetic acid medium facilitates proton exchange, while ambient temperature minimizes side reactions. For example, with N-propyloxy-N’-methylurea, the product 5-(4-carboxyphenyl)-4S,5S-dihydroxy-1-methyl-3-propyloxyimidazolidin-2-one forms selectively. Reaction progress is monitored via TLC and NMR .

Advanced Research Questions

Q. How can NMR spectroscopy resolve diastereomeric ratios in products derived from 4-carboxyphenylglyoxal?

- Methodological Answer : Cis/trans diastereomers of 3-alkoxy-4,5-dihydroxyimidazolidin-2-ones exhibit distinct ¹H NMR shifts. For instance, cis diastereomers (e.g., 12a) show CHOH protons at 4.856–4.891 ppm, while trans isomers (e.g., 12b) resonate at 5.132–5.154 ppm. Integration of these signals quantifies diastereomeric excess (91–98% cis preference). ¹³C NMR further confirms stereochemistry via carbinol carbon shifts .

Q. What structural anomalies arise in 4-carboxyphenylglyoxal-derived imidazolidinones, and how are they explained?

- Methodological Answer : X-ray diffraction (XRD) reveals elongated C(2)–C(3) bonds (1.562 Å vs. typical 1.54 Å for C(sp³)–C(sp³)), attributed to steric strain from adjacent hydroxyl and carboxyphenyl groups. Planar N(1) and pyramidal N(2) configurations are observed, with shortened N(1)–C(1) bonds due to resonance stabilization. These structural features correlate with reactivity in downstream reactions .

Q. How do conflicting data on reaction selectivity with N-hydroxyurea vs. N-alkoxyureas inform mechanistic hypotheses?

- Methodological Answer : 4-Carboxyphenylglyoxal reacts with N-hydroxyurea to form 3-hydroxyimidazolidine-2,4-dione (monohydrate 11), whereas N-alkoxy-N’-arylureas yield 3-alkoxy-4,5-dihydroxyimidazolidin-2-ones. The divergence suggests competing pathways: nucleophilic attack by urea oxygen vs. alkoxy group participation. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to clarify transition states .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate instability issues during 4-carboxyphenylglyoxal storage and handling?

- Methodological Answer : Store the compound under anhydrous conditions (e.g., desiccated at −20°C) and avoid prolonged exposure to light. For reactions, use freshly prepared solutions in dried solvents (e.g., acetic acid). Stability is monitored via periodic NMR checks for decomposition byproducts like benzoic acid .

Q. How can researchers optimize reaction yields when scaling up 4-carboxyphenylglyoxal-based syntheses?

- Methodological Answer : Maintain stoichiometric control (1:1 molar ratio of glyoxal to urea derivatives) and ensure rigorous solvent drying. For scale-up, batchwise addition of reactants under inert atmosphere (N₂/Ar) reduces side reactions. Post-reaction, products are isolated via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for resolving overlapping spectral signals in complex product mixtures?

- Methodological Answer : Use high-field NMR (≥400 MHz) to enhance resolution of overlapping proton signals. For example, 2D NMR (COSY, HSQC) clarifies coupling patterns in diastereomers. Mass spectrometry (HRMS) confirms molecular formulas, while XRD provides unambiguous structural assignment in crystalline products .

Q. Data Interpretation & Reproducibility

Q. How should researchers address discrepancies in reported diastereomeric ratios across studies?

- Methodological Answer : Variations in ratios (e.g., 91–98% cis) may arise from differences in reaction time, solvent purity, or NMR integration methods. Reproduce experiments with standardized protocols (e.g., identical acetic acid batch, fixed reaction duration) and report integration error margins (±2%). Statistical tools (e.g., ANOVA) can assess significance of observed differences .

Q. What steps ensure reproducibility of XRD-based structural analyses for 4-carboxyphenylglyoxal derivatives?

- Methodological Answer : Crystallize products under controlled conditions (slow evaporation from DMSO/EtOH). Collect XRD data at low temperature (100 K) to minimize thermal motion artifacts. Validate refinements using R-factors (e.g., R₁ < 0.05) and deposit CIF files in public databases (e.g., Cambridge Structural Database) .

Properties

CAS No. |

72209-16-6 |

|---|---|

Molecular Formula |

C19H20N5O12P |

Molecular Weight |

541.4 g/mol |

IUPAC Name |

4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6,7-dihydroxy-9-oxo-5,6-dihydroimidazo[1,2-a]purin-7-yl]benzoic acid |

InChI |

InChI=1S/C19H20N5O12P/c25-11-9(5-35-37(32,33)34)36-15(12(11)26)23-6-20-10-13(23)21-18-22-17(30)19(31,24(18)14(10)27)8-3-1-7(2-4-8)16(28)29/h1-4,6,9,11-12,15,17,25-26,30-31H,5H2,(H,21,22)(H,28,29)(H2,32,33,34)/t9-,11-,12-,15-,17?,19?/m1/s1 |

InChI Key |

YZXNLRWRPOWVCC-GSOPKRQVSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)C2(C(NC3=NC4=C(C(=O)N32)N=CN4C5C(C(C(O5)COP(=O)(O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)C2(C(NC3=NC4=C(C(=O)N32)N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C2(C(NC3=NC4=C(C(=O)N32)N=CN4C5C(C(C(O5)COP(=O)(O)O)O)O)O)O |

Synonyms |

4-carboxyphenylglyoxal GMP p-carboxyphenylglyoxal GMP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.